The synthesis of 2-hydroxy-3-methylquinoline-4-carboxylic acid can be achieved through several methods:
The molecular structure of 2-hydroxy-3-methylquinoline-4-carboxylic acid can be represented as follows:
2-Hydroxy-3-methylquinoline-4-carboxylic acid can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-hydroxy-3-methylquinoline-4-carboxylic acid primarily revolves around its interactions as an antioxidant and potential therapeutic agent.
Studies indicate that derivatives of quinoline compounds exhibit significant antioxidant properties, which are attributed to their structural features that promote electron donation .
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize the compound's purity and structure .
2-Hydroxy-3-methylquinoline-4-carboxylic acid has several scientific applications:
Quinoline derivatives have constituted a privileged scaffold in medicinal chemistry since the 19th century, with their therapeutic significance first demonstrated by the antimalarial activity of quinine isolated from Cinchona bark. The strategic introduction of hydroxyl and carboxylic acid substituents has yielded pharmacologically active molecules across diverse therapeutic domains. Early synthetic breakthroughs established foundational methodologies for quinoline-4-carboxylic acid synthesis, particularly through the Pfitzinger reaction employing isatin derivatives and carbonyl compounds under alkaline conditions. A landmark 1937 patent (US2082358A) detailed the synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acid derivatives via alkaline hydrolysis of intermediates formed from isatin and α-halogenated ketones (e.g., chloroacetone), catalyzed by alkaline earth hydroxides like calcium hydroxide [1]. This methodology represented a significant advancement in the controlled functionalization of the quinoline core at positions critical for bioactivity. Subsequent innovations included oxidative approaches, exemplified by US patent 3691171A (1972), which disclosed hydrogen peroxide-mediated oxidation of 2-methylquinoline derivatives to yield 2-hydroxyquinoline-4-carboxylic acids – a process enabling precise regiocontrol [6]. These synthetic milestones facilitated the exploration of structure-activity relationships within this chemotype and paved the way for modern derivatives.
Table 1: Historical Synthesis Methods for Hydroxy-Methyl Quinoline Carboxylic Acids
Patent/Publication | Year | Key Starting Materials | Catalyst/Conditions | Primary Product |
---|---|---|---|---|
US2082358A [1] | 1937 | Isatin, Chloroacetone | Ca(OH)₂ or NaOH, Heat | 2-Methyl-3-hydroxyquinoline-4-carboxylic acid |
US3691171A [6] | 1972 | 2-Methylquinoline | H₂O₂, Alkali metal hydroxide | 2-Hydroxyquinoline-4-carboxylic acid |
Massoud [3] | 2014 | Isatins, Ketones/Carbonyls | Alcoholic KOH, Pfitzinger | 2- or 3-Hydroxyquinoline-4-carboxylic acids |
The strategic positioning of hydroxy (OH) and carboxylic acid (COOH) groups on the quinoline nucleus profoundly influences biological activity, enabling diverse molecular interactions critical for target engagement. 3-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS# 117-57-7) exemplifies this pharmacophore, serving as a versatile scaffold for further derivatization [2]. Recent research highlights several therapeutic domains where these substitutions confer significant bioactivity:
Antioxidant Applications: 3-Hydroxyquinoline-4-carboxylic acids demonstrate notable free radical scavenging capacity, particularly when hybridized with benzimidazole moieties. Compound 14 (3-hydroxyquinoline-benzimidazole hybrid) achieved 96% inhibition in the ABTS•⁺ radical cation decolorization assay, surpassing ascorbic acid (90%) [3]. Similarly, compounds 21a and 21b (2-hydroxyquinoline-benzimidazole hybrids) exhibited exceptional inhibition (93-94%), attributed to their ability to chelate pro-oxidant metal ions (Fe²⁺, Cu²⁺) via the quinoline-OH and benzimidazole-NH groups, thereby inhibiting metal-catalyzed oxidation processes [3].
Antiparasitic Agents: 2-Methylquinoline-4-carboxylic acid derivatives exhibit potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. In a 2019 study, the parent compound emerged as the most potent agent among 15 synthesized analogues against promastigotes, highlighting the essential role of the methyl group at C2 and the carboxylic acid at C4 for antileishmanial activity [4].
Oncology Therapeutics: While direct data on 2-hydroxy-3-methylquinoline-4-carboxylic acid is limited, structurally analogous quinoline-4-carboxylic acids demonstrate anticancer potential. Derivatives like P6 (2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid) function as SIRT3 inhibitors, suppressing proliferation and colony formation in leukemia cell lines (THP-1, MOLM-13, SEM, MV4-11) [4]. This suggests the scaffold's potential for targeting metabolic adaptations in cancer cells.
Table 2: Pharmacological Activities of Key Quinoline-4-Carboxylic Acid Derivatives
Compound Class/Name | Biological Activity | Key Finding | Reference |
---|---|---|---|
3-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS 117-57-7) | Antileishmanial | Most active derivative against L. donovani promastigotes among series tested | [4] |
Hybrid 14 (3-OH-Quinoline + Benzimidazole) | Antioxidant | 96% ABTS•⁺ inhibition (Ascorbic acid: 90%) | [3] |
Hybrids 21a, 21b (2-OH-Quinoline + Benzimidazole) | Antioxidant | 93-94% ABTS•⁺ inhibition | [3] |
Derivative P6 (Quinoline-4-carboxylic acid acrylamide) | Anticancer (SIRT3 inhibitor) | Suppressed proliferation & colony formation in leukemia lines | [4] |
The targeted compound, 2-hydroxy-3-methylquinoline-4-carboxylic acid, embodies a strategically functionalized chemotype designed to synergize key pharmacophoric elements established in quinoline drug discovery. The C4-carboxylic acid group provides a critical anchor point for ionic or hydrogen bonding interactions with biological targets and enhances water solubility, facilitating pharmacokinetic optimization. The adjacent C3-methyl group offers multiple advantages: 1) it modulates the electron density of the quinoline ring, potentially enhancing metabolic stability compared to unsubstituted or phenyl-substituted analogues; 2) it introduces a sterically compact lipophilic element favoring membrane permeability and target binding pocket occupancy; and 3) it avoids the potential steric hindrance sometimes associated with bulkier C2 substituents (e.g., phenyl in cinchophen derivatives), while retaining beneficial electronic effects [1] [4].
The C2-hydroxy group is a versatile functional handle: it serves as a potent metal-chelating moiety (crucial for antioxidant effects as demonstrated by benzimidazole hybrids) [3], participates in hydrogen bond donation/acceptance, and can be selectively derivatized (e.g., O-alkylation, O-acylation) to modulate physicochemical properties and biological activity. Computational profiling of structurally related 2-hydroxyquinoline-4-carboxylic acid (CAS# 84906-81-0) predicts favorable drug-like properties: moderate lipophilicity (Consensus LogP ≈1.32), good aqueous solubility (ESOL LogS = -2.92; ~0.225 mg/mL), high gastrointestinal absorption, and blood-brain barrier penetration potential [7]. This profile, combined with the synthetic tractability evidenced by historical and modern methods [1] [3] [6], positions 2-hydroxy-3-methylquinoline-4-carboxylic acid as a highly promising scaffold for developing novel therapeutics targeting oxidative stress-related pathologies (neurodegeneration, inflammation), infectious diseases (leishmaniasis), and oncology, warranting focused research and development efforts.
Table 3: Rationale for Key Substituents in 2-Hydroxy-3-methylquinoline-4-carboxylic Acid
Structural Feature | Physicochemical Role | Biological Role | Derivatization Potential |
---|---|---|---|
C4-Carboxylic Acid (-COOH) | Enhances water solubility; Enables salt formation; Provides H-bond acceptor/donor site | Ionic bonding with targets; Critical for SIRT3 inhibition in analogues; Metal chelation (partial) | Amide formation; Ester prodrugs; Metal salt formation (e.g., Ca²⁺, Na⁺) |
C3-Methyl Group (-CH₃) | Modest lipophilicity increase (↑ LogP); Electron-donating effect; Metabolic stabilization site (oxidation) | Optimal steric bulk for antileishmanial activity; Favors target binding pocket occupancy | Limited direct modification; Influences reactivity at adjacent positions |
C2-Hydroxyl (-OH) | Strong H-bond donor/acceptor; Enhances metal chelation capacity; Lowers pKa of adjacent nitrogen | Crucial for antioxidant activity via radical scavenging & metal chelation (Fe²⁺/Cu²⁺); Potential kinase H-bonding | O-Alkylation/Aralkylation; O-Acylation; Glycosylation; Coordination chemistry (metal complexes) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7